(2-Fluoro-3,5-dimethylphenyl)boronic acid CAS number and identifiers
(2-Fluoro-3,5-dimethylphenyl)boronic acid CAS number and identifiers
An In-depth Technical Guide to (2-Fluoro-3,5-dimethylphenyl)boronic acid and Its Isomers For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted arylboronic acids are indispensable reagents in modern organic chemistry and drug discovery. Their utility, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, provides a robust platform for the construction of carbon-carbon bonds.[1] The introduction of fluorine atoms and methyl groups onto the phenyl ring can significantly modulate the electronic properties, reactivity, and lipophilicity of the molecule, making these compounds valuable building blocks for creating novel pharmaceuticals, agrochemicals, and advanced materials.[1]
This guide provides a comprehensive technical overview of the chemical identifiers, properties, synthesis, applications, and safety protocols related to fluoro-dimethyl-substituted phenylboronic acids. While the specific isomer (2-Fluoro-3,5-dimethylphenyl)boronic acid is the nominal topic, available literature and supplier databases more extensively document the isomeric compound (4-Fluoro-3,5-dimethylphenyl)boronic acid . Therefore, this document will focus on this well-characterized isomer as a representative example of this class of reagents, while also presenting general principles applicable to related structures.
Part 1: Core Identifiers and Physicochemical Properties
Precise identification is critical for sourcing, regulatory compliance, and experimental reproducibility. The following tables summarize the key identifiers and properties for the representative isomer, (4-Fluoro-3,5-dimethylphenyl)boronic acid.
Table 1: Chemical Identifiers for (4-Fluoro-3,5-dimethylphenyl)boronic acid
| Identifier | Value | Source |
| CAS Number | 342636-66-2 | [1][2] |
| Molecular Formula | C₈H₁₀BFO₂ | [1][2] |
| Molecular Weight | 167.97 g/mol | [2] |
| InChI | 1S/C8H10BFO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3 | |
| InChIKey | PQIOZTCJOZUCMI-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC(=CC(C)=C1F)B(O)O | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 262–265 °C | [1] |
| Purity | ≥98% | |
| Storage Temperature | 2-8 °C, under inert atmosphere |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of arylboronic acids typically involves the introduction of a boron-containing moiety onto an aromatic ring. The most common and industrially scalable methods rely on the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a borate ester.
General Synthetic Workflow: The Lithiation-Borylation Approach
This method is favored for its high efficiency and functional group tolerance at low temperatures. The causality behind this pathway is the transformation of a relatively unreactive aryl halide into a highly nucleophilic aryllithium or Grignard reagent, which can then readily attack the electrophilic boron atom of a trialkyl borate.
Experimental Protocol (General Example)
Causality: This protocol is based on the principles of lithium-halogen exchange followed by electrophilic trapping, a robust method for forming carbon-boron bonds.[3] The use of anhydrous solvents and an inert atmosphere is critical because aryllithium intermediates are highly reactive towards water and oxygen. The final acidic workup hydrolyzes the borate ester intermediate to the desired boronic acid.
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Reaction Setup : A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and an argon inlet. Anhydrous tetrahydrofuran (THF) is added.
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Intermediate Formation : The starting material, an appropriate bromo-fluoro-dimethylbenzene isomer, is dissolved in the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation : n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction is stirred for 2-3 hours at this temperature to ensure complete formation of the aryllithium species.[3]
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Borylation : Triisopropyl borate is added slowly to the reaction mixture, again ensuring the temperature remains at -78 °C to prevent side reactions. The mixture is then allowed to warm slowly to room temperature overnight.[3]
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Hydrolysis & Extraction : The reaction is quenched by the addition of 1N hydrochloric acid (HCl), and the pH is adjusted to ~5. The product is extracted with an organic solvent like ethyl acetate.
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Purification : The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization or silica gel chromatography to yield the final arylboronic acid.[3]
Caption: General workflow for arylboronic acid synthesis.
Part 3: Applications in Research and Development
Fluoro-dimethylphenylboronic acids are versatile building blocks, primarily leveraged for their role in creating complex molecular architectures.
Suzuki-Miyaura Cross-Coupling
The paramount application of this compound class is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] It serves as the organoboron nucleophile, coupling with a variety of electrophiles (aryl/vinyl halides or triflates) to form new C-C bonds.
Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The electron-withdrawing nature of the fluorine atom can influence the transmetalation step, while the methyl groups provide steric and electronic effects that can impact reaction efficiency and selectivity.
